molecular formula C13H11NO4 B1300180 4-[(5-Methylfuran-2-carbonyl)amino]benzoic acid CAS No. 423731-96-8

4-[(5-Methylfuran-2-carbonyl)amino]benzoic acid

Cat. No. B1300180
CAS RN: 423731-96-8
M. Wt: 245.23 g/mol
InChI Key: SSPRMENQOZXMAD-UHFFFAOYSA-N
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Description

4-[(5-Methylfuran-2-carbonyl)amino]benzoic acid is a compound that can be considered an important intermediate in the synthesis of furan compounds, which are notable for their presence in various chemical reactions and applications, including pharmaceuticals. The furan ring, a key structural component of this compound, is a five-membered aromatic ring with oxygen as one of the atoms, which contributes to the compound's unique chemical properties.

Synthesis Analysis

The synthesis of related furan compounds has been described in the literature. For instance, a two-step reaction process was used to synthesize 4-((furan-2-ylmethyl)amino)benzoic acid, which shares a similar furan structure to the compound of interest . Although the exact synthesis of this compound is not detailed in the provided papers, the methodologies used for synthesizing similar compounds could potentially be adapted. The synthesis process typically involves the use of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and Fourier-transform infrared spectroscopy (FTIR) to confirm the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of furan-containing compounds has been extensively studied using various analytical techniques. Single-crystal X-ray diffraction is a powerful tool used to determine the crystal structure, which can then be compared with structures optimized by density functional theory (DFT) calculations . The molecular electrostatic potential and frontier molecular orbitals are also investigated using DFT to understand the electronic properties of these compounds . These analyses are crucial for predicting the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not detailed in the provided papers, the synthesis and reactivity of similar furan compounds suggest that they can participate in various chemical transformations. These may include coupling reactions, as well as reductions, which are common in the synthesis of labeled compounds for tracing and study purposes .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be inferred from their molecular structure and electronic properties. Techniques such as FTIR, NMR, and mass spectrometry provide information about the functional groups present and the overall stability of the molecule . The electronic structure analysis using DFT can reveal properties such as molecular polarity, reactivity sites, and potential biological activity .

Scientific Research Applications

LC-MS/MS Study of Nitisinone Degradation Processes

A study by Barchańska et al. (2019) employed liquid chromatography coupled with mass spectrometry (LC-MS/MS) to examine the stability and degradation pathways of Nitisinone, a compound related to triketone herbicides and medical treatments for hepatorenal tyrosinemia. This research sheds light on the stability of such compounds and their environmental and pharmacological impacts, relevant to the broader context of chemical synthesis and drug stability studies (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Advanced Oxidation Processes in Drug Degradation

Qutob et al. (2022) reviewed advanced oxidation processes (AOPs) for degrading acetaminophen in water, highlighting the generation of various by-products and their biotoxicity. This study underscores the importance of understanding the environmental fate and toxicological impacts of pharmaceutical compounds and their degradation products, relevant to environmental chemistry and public health (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Synthesis and Transformation of β-Amino Acid Derivatives

Kiss et al. (2018) provided insights into the synthesis and functionalization of cyclic β-amino acids, employing various metathesis reactions. This research contributes to the field of synthetic and medicinal chemistry by developing new molecular entities, highlighting the significance of innovative synthetic methodologies in drug development and chemical synthesis (Kiss, Kardos, Vass, & Fülöp, 2018).

Antineoplastic Agents Development

Hossain et al. (2020) reviewed the development of novel antineoplastic agents over 15 years, focusing on specific molecular structures for their potential as cancer drugs. This reflects the ongoing search for more effective and selective cancer treatments, emphasizing the role of chemical synthesis in pharmacological innovation (Hossain, Enci, Dimmock, & Das, 2020).

properties

IUPAC Name

4-[(5-methylfuran-2-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-8-2-7-11(18-8)12(15)14-10-5-3-9(4-6-10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPRMENQOZXMAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351634
Record name 4-[(5-methylfuran-2-carbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

423731-96-8
Record name 4-[(5-methylfuran-2-carbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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